molecular formula C25H26N4O3 B2387800 5-(4-(4-Methylbenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile CAS No. 946278-09-7

5-(4-(4-Methylbenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile

Cat. No. B2387800
M. Wt: 430.508
InChI Key: AUBLQZXZMPGVNG-UHFFFAOYSA-N
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Description

5-(4-(4-Methylbenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile, also known as MP-10, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MP-10 belongs to the class of piperazine derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. In

Scientific Research Applications

Antimicrobial and Antiproliferative Activities

Several studies have synthesized novel derivatives featuring piperazine and oxazole moieties, similar to the compound , to evaluate their antimicrobial and antiproliferative potentials. For instance, compounds derived from 1,2,4-triazole, oxadiazole, and other heterocyclic frameworks have been shown to possess significant activities against a range of Gram-positive and Gram-negative bacteria, as well as various cancer cell lines. These studies highlight the utility of such derivatives in developing new therapeutic agents with broad-spectrum antibacterial and anticancer properties (Bektaş et al., 2007); (Al-Wahaibi et al., 2021).

Anticonvulsant Activity

Research into the synthesis of novel 2-methyl-2-[3-(5-piperazin-1-yl-[1,3,4]oxadiazol-2-yl)-phenyl]-propionitrile derivatives has revealed promising anticonvulsant properties. These studies are indicative of the potential applications of similar compounds in the development of new anticonvulsant therapies (Harish et al., 2014).

properties

IUPAC Name

5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3/c1-3-16-31-21-10-8-19(9-11-21)23-27-22(17-26)25(32-23)29-14-12-28(13-15-29)24(30)20-6-4-18(2)5-7-20/h4-11H,3,12-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBLQZXZMPGVNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-(4-Methylbenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile

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